

2,3-Dimethyl-1H-indole-5-carboxylic acid molecular structure and conformation

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Compound of Interest

Compound Name: 2,3-Dimethyl-1H-indole-5-carboxylic acid

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2,3-Dimethyl-1H-indole-5-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-5-carboxylic acid is a pivotal molecular scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. [1] Its deceptively simple structure belies a rich conformational landscape that dictates its interaction with biological targets. This guide provides a comprehensive exploration of the molecular architecture and conformational dynamics of this indole derivative. We will delve into its structural elucidation through established analytical techniques, explore its conformational preferences using computational modeling, and discuss the profound implications of its three-dimensional structure in the rational design of new pharmaceuticals.

Fundamental Molecular Properties

2,3-Dimethyl-1H-indole-5-carboxylic acid, with the CAS Number 14844-73-6, is a solid at room temperature.[2][3] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2]
Molecular Weight	189.21 g/mol	[3]
Melting Point	238-240 °C	[3]
InChI Key	KHJGIMZYCBPOBG- UHFFFAOYSA-N	[2]
SMILES	CC1=C(NC2=C1C=C(C=C2)C(=O)O)C	[4]

Elucidation of the Molecular Structure

The molecular structure of **2,3-Dimethyl-1H-indole-5-carboxylic acid** is characterized by a bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 5. The indole ring system itself is a fusion of a benzene ring and a pyrrole ring.

A plausible synthetic route to **2,3-Dimethyl-1H-indole-5-carboxylic acid** can be adapted from established methods for the synthesis of substituted indole-5-carboxylic acids. A common approach involves the Fischer indole synthesis.

Spectroscopic Characterization

While specific spectral data for this exact molecule is not publicly available in the search results, the structural features can be confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would reveal distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indole, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
 - ¹³C NMR would show characteristic peaks for the aromatic carbons, the carbons of the pyrrole ring, the two methyl carbons, and the carboxylic acid carbon.

- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the N-H bond in the indole ring, the C=O and O-H bonds of the carboxylic acid, and the C-H bonds of the aromatic ring and methyl groups.

Conformational Analysis: A Deeper Dive

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. While the indole ring system is largely planar, the orientation of the carboxylic acid substituent and the subtle puckering of the pyrrole ring contribute to the molecule's conformational preferences. The conformational landscape of indole derivatives can exhibit significant variability, ranging from remarkable rigidity to considerable flexibility.[\[5\]](#)

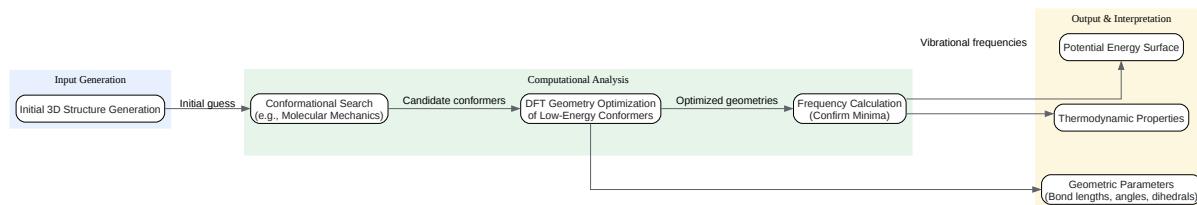
The Rotational Barrier of the Carboxylic Acid Group

A key conformational feature of **2,3-Dimethyl-1H-indole-5-carboxylic acid** is the rotation of the carboxylic acid group around the single bond connecting it to the indole ring. This rotation is not entirely free and is influenced by steric and electronic factors. The energy barrier to this rotation determines the preferred orientation of the carboxylic acid group relative to the indole plane.

Computational Modeling of Conformational Isomers

In the absence of experimental crystal structure data, computational modeling provides a powerful tool to predict the stable conformations of **2,3-Dimethyl-1H-indole-5-carboxylic acid**. Density Functional Theory (DFT) calculations are a reliable method for investigating the conformational behavior of such molecules.[\[6\]](#)

The following workflow outlines a typical computational approach to conformational analysis:



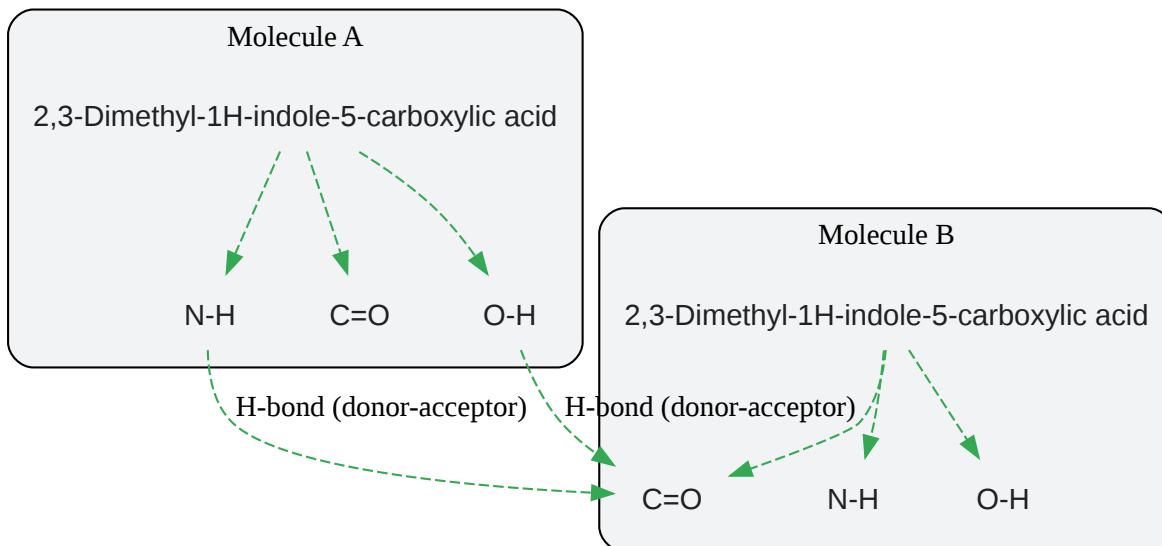
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Computational workflow for conformational analysis.

Intermolecular Interactions and Crystal Packing

In the solid state, the conformation of **2,3-Dimethyl-1H-indole-5-carboxylic acid** will be influenced by intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The N-H group of the indole ring is also a hydrogen bond donor. These interactions play a crucial role in the formation of stable crystal lattices.

The potential for hydrogen bonding suggests that in a biological context, this molecule can interact with protein active sites through similar donor-acceptor interactions.

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Potential hydrogen bonding interactions.

Implications for Drug Discovery and Development

The conformational preferences of **2,3-Dimethyl-1H-indole-5-carboxylic acid** are of paramount importance in drug discovery. As a molecular fragment or scaffold, its three-dimensional shape will dictate how it and its derivatives fit into the binding pockets of target proteins.^[1]

- Structure-Activity Relationship (SAR) Studies: Understanding the stable conformations allows for the rational design of derivatives with improved binding affinity and selectivity. By modifying the substitution pattern on the indole ring, medicinal chemists can fine-tune the conformational landscape to optimize interactions with a biological target.
- Pharmacophore Modeling: The spatial arrangement of key features, such as the hydrogen bond donors and acceptors and the hydrophobic indole core, defines the pharmacophore of this scaffold. This information is crucial for virtual screening and the design of new molecules with similar biological activity.

- Crystal Engineering: For solid dosage forms, controlling the crystal packing through an understanding of intermolecular interactions is essential for ensuring desirable physicochemical properties such as solubility and stability.

Experimental Protocols for Conformational Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation and dynamics.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2,3-Dimethyl-1H-indole-5-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and confirm the connectivity of the aromatic protons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial proximity of different parts of the molecule and thus its conformation. For example, NOEs between the carboxylic acid proton and nearby aromatic protons can define the orientation of the carboxyl group.
- Variable Temperature (VT) NMR: Acquire a series of NMR spectra at different temperatures to study the dynamics of conformational exchange, such as the rotation of the carboxylic acid group. Changes in the line shapes of the spectra can be used to determine the energy barriers of these processes.

Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure and conformation.

Methodology:

- Crystal Growth: Grow single crystals of **2,3-Dimethyl-1H-indole-5-carboxylic acid** of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.
- Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. Analyze the crystal packing to identify and characterize intermolecular interactions.

Conclusion

2,3-Dimethyl-1H-indole-5-carboxylic acid represents a fascinating case study in the interplay between molecular structure and conformation. While its two-dimensional representation is straightforward, its three-dimensional architecture, governed by the rotational freedom of its carboxylic acid substituent and the potential for intermolecular hydrogen bonding, is nuanced and critically important for its application in drug discovery. A multi-pronged approach, combining high-resolution spectroscopic techniques and computational modeling, is essential for a comprehensive understanding of its conformational landscape. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics based on this versatile indole scaffold.

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